3-Methyluracil can be synthesized from methylurea and cyanoacetic acid through a condensation and cyclization reaction. [] This method involves reacting methylurea with cyanoacetic acid under appropriate conditions, resulting in the formation of 4-Amino-3-methyluracil. Subsequent cyclization of 4-Amino-3-methyluracil leads to the production of 3-Methyluracil.
Another approach involves the stereocontrolled conversion of 1-(3-hydroxyprop-1-enyl)uracil isomers. [] This method involves multiple steps, including elimination reactions, bromination, and intramolecular cyclization reactions, ultimately leading to the formation of 3-Methyluracil-containing compounds.
3-Methyluracil can be synthesized through various chemical methods, primarily in laboratory settings. It belongs to the class of compounds known as nucleobases, which are essential for the formation of nucleotides and nucleic acids. As a methylated derivative of uracil, it exhibits properties that are relevant in biochemistry and molecular biology.
The synthesis of 3-Methyluracil typically involves several key methods:
The general reaction can be represented as follows:
The molecular structure of 3-Methyluracil consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, and an oxygen atom at position 2. The methyl group is attached to carbon 3, resulting in distinct chemical properties compared to uracil.
3-Methyluracil participates in various chemical reactions typical for nucleobases:
These reactions are significant for understanding its role in biochemical pathways and potential applications in drug development.
The mechanism of action for 3-Methyluracil is primarily observed in its interaction with biological systems:
Research indicates that it can affect RNA polymerase activity, thereby influencing gene expression and cellular responses.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to analyze its structure and confirm purity.
3-Methyluracil has several notable applications in scientific research:
3-Methyluracil (systematic name: 3-methylpyrimidine-2,4(1H,3H)-dione; CAS Registry Number: 608-34-4) is a methyl-substituted derivative of uracil where the methyl group is specifically attached to the N3 nitrogen atom of the pyrimidine ring. Its molecular formula is C₅H₆N₂O₂, with a molecular weight of 126.11 g/mol. The compound exhibits a planar heterocyclic structure confirmed by X-ray crystallography and spectroscopic methods, featuring conjugated carbonyl groups at C2 and C4 positions that contribute to its aromatic character. The methylation at N3 alters electronic distribution compared to uracil, reducing its ability to act as a hydrogen bond donor at this position while retaining acceptor capabilities [1] [4].
Table 1: Key Identifiers of 3-Methyluracil
Property | Value/Descriptor |
---|---|
CAS Registry Number | 608-34-4 |
IUPAC Name | 3-methylpyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₅H₆N₂O₂ |
SMILES | CN1C(=O)NC=CC1=O |
InChI Key | VPLZGVOSFFCKFC-UHFFFAOYSA-N |
Structure |
Nomenclature variants include "3-MeU" in biochemical contexts, distinguishing it from isomeric methyluracils like 1-methyluracil (methylation at N1) and thymine (5-methyluracil). This positional distinction is critical, as methylation at N3 versus C5 significantly alters molecular polarity and biological function [3] [8].
The thermodynamic stability of 3-methyluracil is evidenced by its enthalpy of sublimation (ΔsubH), determined as 118.8 ± 3.0 kJ/mol at 382 K through torsion-effusion methodology. This value reflects substantial intermolecular forces in the solid state, primarily hydrogen bonding and π-stacking interactions. An alternative study using heated-substrate adsorption (HSA) techniques reported a lower ΔsubH of 75 ± 8 kJ/mol at 463 K, with the discrepancy attributed to differences in experimental conditions and temperature ranges [7].
Solubility profiles reveal marked polarity dependence:
Gas-phase studies using Fourier transform mass spectrometry (FTMS) demonstrate unique acid-base behavior. The N1-H proton exhibits high acidity (ΔHacid = 347–352 kcal/mol), while the vinylic C6 proton is less acidic (ΔHacid ≈ 363 kcal/mol). This contrasts with solution-phase behavior where N1 and N3 deprotonation energies converge due to solvation effects [9].
Table 2: Thermodynamic Properties of 3-Methyluracil
Property | Value | Method | Temperature |
---|---|---|---|
Enthalpy of Sublimation (ΔsubH) | 118.8 ± 3.0 kJ/mol | Torsion-Effusion (TE) | 382 K |
Enthalpy of Sublimation (ΔsubH) | 75 ± 8 kJ/mol | Heated-Substrate Adsorption (HSA) | 463 K |
Gas-Phase Acidity (N1-H) | ΔHacid = 347–352 kcal/mol | FTMS Bracketing | 298 K |
Thermochemical Stability: Combustion calorimetry studies reveal that methyl substitution position profoundly influences stability. 3-Methyluracil’s standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) is -418.5 kJ/mol, while 5-methyluracil (thymine) and 6-methyluracil values are -502.2 kJ/mol and -439.1 kJ/mol, respectively. This demonstrates that C5-methylation confers greater stability than N3-methylation, attributed to hyperconjugative effects in thymine absent in 3-methyluracil [2].
Electronic and Biological Implications:
Table 3: Comparative Properties of Methyluracil Isomers
Property | Uracil | 3-Methyluracil | 5-Methyluracil (Thymine) | 6-Methyluracil |
---|---|---|---|---|
ΔfH°(cr) (kJ/mol) | -417.9 ± 1.4 | -418.5 ± 2.1 | -502.2 ± 1.6 | -439.1 ± 2.0 |
Gas-Phase Acidity (kcal/mol) | N1: 331–333 | N1: 347–352 | N1: 333–335 | N1: 340–345 |
Fluorescence Lifetime | ~100 fs | ~100 fs | 140–700 fs | ~100 fs |
Primary Biological Role | RNA base | Metabolic intermediate | DNA base | Enzyme substrate |
Positional isomerism thus dictates divergent chemical and biological behaviors. While 5-methyluracil (thymine) serves as a DNA building block, 3-methyluracil functions primarily as a model compound for studying pyrimidine reactivity or as a metabolite in purine degradation pathways [2] [3] [9].
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